molecular formula C11H12N6OS B2846289 1-[(1-Methyltriazole-4-carbonyl)amino]-3-phenylthiourea CAS No. 2319896-09-6

1-[(1-Methyltriazole-4-carbonyl)amino]-3-phenylthiourea

Cat. No. B2846289
CAS RN: 2319896-09-6
M. Wt: 276.32
InChI Key: QHRCMIZPFOTXRM-UHFFFAOYSA-N
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Description

1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds often involves the use of 3-amino-1,2,4-triazole. This compound is an effective mono- or bi-nucleophile in controlled multidirectional reactions that lead to the synthesis of a variety of heterocycles .


Molecular Structure Analysis

1,2,4-Triazoles have a unique structure and properties, which make them useful in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts .


Chemical Reactions Analysis

1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .

Mechanism of Action

Triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Future Directions

The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity. Future research may focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .

properties

IUPAC Name

1-[(1-methyltriazole-4-carbonyl)amino]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N6OS/c1-17-7-9(13-16-17)10(18)14-15-11(19)12-8-5-3-2-4-6-8/h2-7H,1H3,(H,14,18)(H2,12,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRCMIZPFOTXRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NNC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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